molecular formula C13H13NO6 B13012128 2-(4,5-Dimethoxy-1,3-dioxoisoindolin-2-yl)propanoic acid

2-(4,5-Dimethoxy-1,3-dioxoisoindolin-2-yl)propanoic acid

Katalognummer: B13012128
Molekulargewicht: 279.24 g/mol
InChI-Schlüssel: RHUSESQJGJEXRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4,5-Dimethoxy-1,3-dioxoisoindolin-2-yl)propanoic acid is a chemical compound with the molecular formula C13H13NO6 It is characterized by the presence of a dioxoisoindolinyl group attached to a propanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dimethoxy-1,3-dioxoisoindolin-2-yl)propanoic acid typically involves the reaction of potassium phthalimide with diethyl bromomalonate. The reaction proceeds under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4,5-Dimethoxy-1,3-dioxoisoindolin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to yield corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(4,5-Dimethoxy-1,3-dioxoisoindolin-2-yl)propanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(4,5-Dimethoxy-1,3-dioxoisoindolin-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(1,3-Dioxoisoindolin-2-yl)propanoic acid: Similar structure but lacks the dimethoxy groups.

    3-(1,3-Dioxoisoindolin-2-yl)propanal: Contains an aldehyde group instead of a carboxylic acid.

    2-((1,3-Dioxoisoindolin-2-yl)oxy)acetic acid: Features an ether linkage instead of a direct carbon-carbon bond.

Uniqueness

2-(4,5-Dimethoxy-1,3-dioxoisoindolin-2-yl)propanoic acid is unique due to the presence of the dimethoxy groups, which can influence its chemical reactivity and biological activity. These groups can enhance the compound’s solubility and interaction with specific molecular targets, making it distinct from its analogs.

Eigenschaften

Molekularformel

C13H13NO6

Molekulargewicht

279.24 g/mol

IUPAC-Name

2-(4,5-dimethoxy-1,3-dioxoisoindol-2-yl)propanoic acid

InChI

InChI=1S/C13H13NO6/c1-6(13(17)18)14-11(15)7-4-5-8(19-2)10(20-3)9(7)12(14)16/h4-6H,1-3H3,(H,17,18)

InChI-Schlüssel

RHUSESQJGJEXRG-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)O)N1C(=O)C2=C(C1=O)C(=C(C=C2)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.